2,7-Dibromo-9,9-diphenyl-9H-fluorene

概要

説明

2,7-Dibromo-9,9-diphenyl-9H-fluorene is a chemical compound that finds its application as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability .

Molecular Structure Analysis

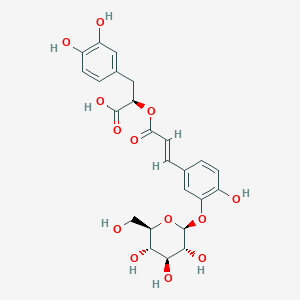

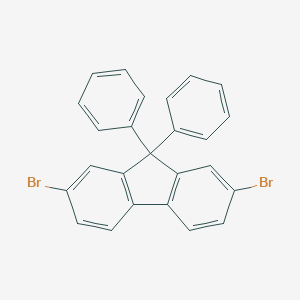

The molecular structure of 2,7-Dibromo-9,9-diphenyl-9H-fluorene is characterized by the presence of two bromine atoms and two phenyl groups attached to a fluorene core . The InChI code for this compound is1S/C25H16Br2/c26-19-11-13-21-22-14-12-20 (27)16-24 (22)25 (23 (21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H . Chemical Reactions Analysis

The exact chemical reactions involving 2,7-Dibromo-9,9-diphenyl-9H-fluorene are not specified in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromo-9,9-diphenyl-9H-fluorene include a molecular weight of 476.21 , a density of 1.5±0.1 g/cm^3, a boiling point of 520.3±50.0 °C at 760 mmHg, a vapour pressure of 0.0±1.3 mmHg at 25°C, an enthalpy of vaporization of 76.3±3.0 kJ/mol, a flash point of 311.1±29.4 °C, an index of refraction of 1.693, a molar refractivity of 118.0±0.3 cm^3, and a molar volume of 307.5±3.0 cm^3 .科学的研究の応用

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

The specific scientific field is Material Science , particularly in the subfield of Organic Electronics .

Comprehensive and Detailed Summary of the Application

2,7-Dibromo-9,9-diphenyl-9H-fluorene is used as a template for the synthesis of N-carbazole capped oligofluorenes . These oligofluorenes show potential as hole-transporting materials for organic light-emitting devices (OLEDs) .

Detailed Description of the Methods of Application or Experimental Procedures

While the exact experimental procedures and technical details are not provided in the sources, the general method involves using 2,7-Dibromo-9,9-diphenyl-9H-fluorene as a template or starting material in the synthesis of N-carbazole capped oligofluorenes . These oligofluorenes are then incorporated into the structure of OLEDs, where they serve as hole-transporting materials .

Thorough Summary of the Results or Outcomes Obtained

The use of 2,7-Dibromo-9,9-diphenyl-9H-fluorene-derived oligofluorenes in OLEDs has shown promise, but the exact results or quantitative data are not specified in the sources .

Application in Organic Semiconducting Polymers

Specific Scientific Field

The specific scientific field is Polymer Science and Organic Electronics .

Comprehensive and Detailed Summary of the Application

2,7-Dibromo-9,9-diphenyl-9H-fluorene is used as a precursor to a number of organic semiconducting polymers . These polymers have potential applications in organic photovoltaic (OPV) devices .

Detailed Description of the Methods of Application or Experimental Procedures

The general method involves using 2,7-Dibromo-9,9-diphenyl-9H-fluorene as a starting material in the synthesis of organic semiconducting polymers . These polymers are then incorporated into the structure of OPV devices .

Thorough Summary of the Results or Outcomes Obtained

The use of 2,7-Dibromo-9,9-diphenyl-9H-fluorene-derived polymers in OPV devices has shown promise, but the exact results or quantitative data are not specified in the sources .

Application in Field-Effect Transistors and Light-Emitting Diodes

Specific Scientific Field

The specific scientific field is Electronics and Material Science .

Comprehensive and Detailed Summary of the Application

2,7-Dibromo-9,9-diphenyl-9H-fluorene can be used for the production of 9,9-diphenylfluorene-capped oligothiophenes . These oligothiophenes can be used as active materials in field-effect transistors and light-emitting diodes .

Detailed Description of the Methods of Application or Experimental Procedures

The general method involves using 2,7-Dibromo-9,9-diphenyl-9H-fluorene as a starting material in the synthesis of 9,9-diphenylfluorene-capped oligothiophenes . These oligothiophenes are then incorporated into the structure of field-effect transistors and light-emitting diodes .

Thorough Summary of the Results or Outcomes Obtained

The use of 2,7-Dibromo-9,9-diphenyl-9H-fluorene-derived oligothiophenes in field-effect transistors and light-emitting diodes has shown promise, but the exact results or quantitative data are not specified in the sources .

Application in Field-Effect Transistors and Light-Emitting Diodes

Comprehensive and Detailed Summary of the Application

2,7-Dibromo-9,9-diphenyl-9H-fluorene can be used for the production of 9, 9-diphenylfluorene-capped oligothiophenes . These oligothiophenes can be used as active materials such as filed-effect transistors and light-emitting diodes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,7-dibromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYDOCCGNIBJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587772 | |

| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-9,9-diphenyl-9H-fluorene | |

CAS RN |

186259-63-2 | |

| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。